molecular formula C12H14ClNO2 B3334271 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 57368-84-0

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B3334271
CAS No.: 57368-84-0
M. Wt: 239.7 g/mol
InChI Key: XJPUWRWIBSSPSL-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₄ClNO₂ Molecular Weight: 239.70 g/mol CAS Number: 57368-84-0 Key Features:

  • Contains a 6-methoxy-substituted tetrahydroquinoline core linked to a chloroacetyl group.
  • Acts as a cysteine-reactive "scout fragment" for chemoproteomic studies, enabling covalent ligand discovery and targeted protein degradation via PROTAC® molecules .
  • Applications: Used in ligandability studies for traditionally "undruggable" proteins and as a bifunctional tool for E3 ligase discovery .

Synthetic Route: Prepared via methods analogous to literature precedents for chloroacetyl derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-10-4-5-11-9(7-10)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPUWRWIBSSPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188380
Record name 2-Chloro-1-(3,4-dihydro-6-methoxy-1(2H)-quinolinyl)ethanone
Source EPA DSSTox
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Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57368-84-0
Record name 2-Chloro-1-(3,4-dihydro-6-methoxy-1(2H)-quinolinyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3,4-dihydro-6-methoxy-1(2H)-quinolinyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

Fragment-Based Drug Discovery (FBDD)

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is utilized as a scout fragment in FBDD. Its electrophilic nature allows it to interact with nucleophilic sites on proteins, facilitating the identification of potential binding sites for drug candidates. This property is crucial for understanding protein-ligand interactions and optimizing drug design processes .

Chemoproteomics

The compound serves as a cysteine-reactive small molecule fragment in chemoproteomic studies. It enables researchers to probe the covalent interactions between small molecules and target proteins, aiding in the discovery of new therapeutic targets and the development of targeted protein degradation strategies . Studies have demonstrated its utility in assessing the ligandability of proteins across various biological systems .

Research indicates that this compound exhibits a range of biological activities. These include:

  • Antimicrobial properties: Potential applications in combating bacterial infections.
  • Anticancer activities: Investigated for its role in inhibiting cancer cell proliferation.

These activities stem from its ability to interact with specific biological targets due to its unique structural characteristics .

Case Study 1: Protein-Ligand Interaction Studies

In a study aimed at understanding the binding mechanisms of small molecules to proteins, researchers utilized KB02 to investigate its interaction with a cysteine residue on a target protein. The findings revealed that the compound effectively modified the cysteine residue, leading to insights into its potential as a therapeutic agent for diseases associated with protein misfolding .

Case Study 2: Targeted Protein Degradation

A notable application of this compound was reported in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds leverage the electrophilic nature of KB02 to engage E3 ligases for targeted degradation of nuclear proteins. This strategy has shown promise in selectively reducing the levels of pathogenic proteins within cells .

Mechanism of Action

The compound exerts its effects by reacting with cysteine residues in proteins. This reaction forms a covalent bond, which can modify the protein’s function. The molecular targets and pathways involved include various enzymes and signaling proteins that contain reactive cysteine residues .

Comparison with Similar Compounds

2-Chloro-1-(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

Molecular Formula: C₁₃H₁₆ClNO₂ Molecular Weight: 253.73 g/mol (estimated) Key Differences:

  • Structural Variation: Addition of a 2-methyl group on the tetrahydroquinoline ring.
  • This substitution may alter binding kinetics or metabolic stability .

2-Chloro-1-(6-chloro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Molecular Formula: C₁₁H₁₁Cl₂NO Molecular Weight: 244.11 g/mol CAS Number: Not explicitly provided (see ). Key Differences:

  • Substituent : Methoxy (-OCH₃) replaced with chloro (-Cl) at the 6-position.
  • Impact :
    • Chloro is electron-withdrawing, enhancing the electrophilicity of the chloroacetyl group, which could increase reactivity with nucleophilic cysteine residues.
    • Reduced solubility in polar solvents compared to the methoxy analog due to decreased polarity .

2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

Molecular Formula: C₁₁H₁₂ClNO Molecular Weight: 209.67 g/mol CAS Number: 28668-58-8 Key Differences:

  • Structural Simplification: Lacks the 6-methoxy group and the fully saturated tetrahydroquinoline ring (only one double bond in the dihydroquinoline core).
  • Impact :
    • Reduced steric and electronic effects from the missing methoxy group may lower target specificity.
    • Simpler scaffold could facilitate synthetic accessibility but may compromise biological activity .

2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone

Molecular Formula: C₁₁H₁₂ClNO Molecular Weight: 209.68 g/mol CAS Number: 408309-80-8 Key Differences:

  • Substituent Position : Methoxy group replaced with a hydrogen atom at the 6-position.
  • Impact :
    • Loss of methoxy’s electron-donating effect reduces the compound’s polarity and may decrease interactions with hydrophilic binding pockets.
    • Lower molecular weight could improve pharmacokinetic properties like membrane permeability .

General Chloroacetamide Derivatives

Examples :

  • 2-Chloro-1-(piperidin-1-yl)ethan-1-one (C₇H₁₂ClNO)
  • 2-Chloro-N-(thiazol-2-yl)acetamide (C₅H₅ClN₂OS)
    Key Differences :
  • Scaffold Variation: Replacement of tetrahydroquinoline with piperidine or heterocyclic moieties.
  • Impact :
    • Altered spatial and electronic properties influence target selectivity. For instance, piperidine-based analogs may exhibit improved CNS penetration due to reduced polarity.
    • Thiazole-containing derivatives introduce hydrogen-bonding capabilities, enhancing interactions with specific enzyme active sites .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Biological Relevance
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one C₁₂H₁₄ClNO₂ 239.70 6-OCH₃ 57368-84-0 Cysteine-reactive scout fragment
2-Chloro-1-(6-chloro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one C₁₁H₁₁Cl₂NO 244.11 6-Cl N/A Enhanced electrophilicity
2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one C₁₁H₁₂ClNO 209.67 None 28668-58-8 Simplified scaffold for synthetic studies
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone C₁₁H₁₂ClNO 209.68 None 408309-80-8 Potential pharmacokinetic optimization
2-Chloro-1-(piperidin-1-yl)ethan-1-one C₇H₁₂ClNO 149.63 Piperidine N/A Improved CNS penetration

Research Findings and Implications

  • Electrophilicity Trends : Chloro-substituted analogs (e.g., 6-Cl derivative) exhibit higher reactivity due to stronger electron-withdrawing effects, but this may compromise selectivity in biological systems .
  • Solubility and Bioavailability : Methoxy-containing compounds (e.g., the parent molecule) demonstrate better aqueous solubility, critical for in vitro assays .
  • Structural Complexity: Tetrahydroquinoline derivatives with additional substituents (e.g., 2-methyl) face synthetic challenges but offer tunable steric effects for target engagement .

Biological Activity

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, commonly referred to as KB02, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound includes a chloro group and a methoxy-substituted tetrahydroquinoline moiety, which enhances its reactivity and interaction with biological targets. Its electrophilic nature allows it to engage in various biochemical processes, making it a valuable tool for drug discovery and development.

The molecular formula of KB02 is C12H14ClNO2C_{12}H_{14}ClNO_2 with a molecular weight of approximately 239.70 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC12H14ClNO2
Molecular Weight239.70 g/mol
CAS Number57368-84-0
Purity≥95%

KB02 acts primarily as an electrophilic scout fragment in fragment-based drug discovery (FBDD). Its ability to react with nucleophilic sites on proteins allows researchers to probe protein-ligand interactions effectively. This property is crucial in identifying potential binding sites for therapeutic agents and understanding protein function through selective modification of specific amino acids .

Biological Activities

Research indicates that KB02 exhibits several notable biological activities:

  • Anticancer Activity :
    • Studies have shown that KB02 and related tetrahydroquinoline derivatives possess significant anticancer properties. For instance, compounds similar to KB02 have demonstrated the ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
    • The mechanism involves the upregulation of pro-apoptotic proteins such as Caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Protein Interaction Studies :
    • KB02 serves as a chemical tool to investigate protein functions by modifying specific amino acids within target proteins. This capability allows researchers to elucidate the roles of these residues in protein activity and disease mechanisms .
  • Fragment-Based Drug Discovery :
    • As an electrophilic scout fragment, KB02 aids in identifying potential binding sites on target proteins, guiding the design and synthesis of more complex drug candidates that exploit these interactions .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various tetrahydroquinoline derivatives, compound 15 (closely related to KB02) was shown to significantly increase apoptosis in MCF-7 cells. The expression of Caspase-3 was found to increase six-fold compared to untreated cells, indicating strong pro-apoptotic activity .

Case Study 2: Protein Function Investigation

Another study utilized KB02 to modify cysteine residues in target proteins selectively. This modification allowed researchers to assess changes in protein activity and interactions within cellular pathways, showcasing its utility in chemoproteomics .

Comparison with Related Compounds

Understanding the biological activity of KB02 can be enhanced by comparing it with structurally similar compounds:

Compound NameStructureUnique Features
1-(Chloroacetyl)-1,2,3,4-tetrahydroquinolineStructureLacks methoxy group; different biological profile
6-Methoxy-tetrahydroquinolineStructureNo chloro substitution; baseline for comparison
Pyrazolo[3,4-b] quinoline derivativesStructureHigh anticancer activity; different reactivity

These comparisons highlight how variations in substitution patterns influence both reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one?

  • Methodological Answer: The compound is typically synthesized via microwave-assisted N-alkylation of the tetrahydroquinoline precursor with chloroacetyl chloride. Phase-transfer catalysts (PTCs) under solvent-free conditions enhance reaction efficiency. For example, microwave irradiation at 150 W for 20 minutes achieves yields >85%, significantly higher than conventional thermal methods (60% yield). This approach minimizes side reactions and reduces reaction time .

Q. Which analytical techniques are recommended for characterizing the compound’s purity and structure?

  • Methodological Answer:

  • NMR Spectroscopy (1H/13C): Confirms structural integrity and substituent positions.
  • Mass Spectrometry (MS): Validates molecular weight (239.70 g/mol, C12_{12}H14_{14}ClNO2_2) .
  • X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles with precision (e.g., C-Cl bond: 1.78 Å) .
  • HPLC: Assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in nucleophilic substitution reactions involving this compound?

  • Methodological Answer:

  • Catalyst Screening: Use PTCs like tetrabutylammonium bromide to enhance nucleophilicity.
  • Solvent-Free Microwave Irradiation: Reduces decomposition and improves energy efficiency.
  • Parameter Optimization: Adjust microwave power (150–200 W) and reaction time (15–30 min) based on real-time monitoring.
ConditionYield (%)Reference
Conventional Heating60
Microwave + PTC85

Q. What crystallographic challenges arise with this compound, and how are they resolved?

  • Methodological Answer: Poor crystal quality due to flexible tetrahydroquinoline rings or twinning can complicate refinement. Strategies include:

  • SHELXL Refinement: Utilizes constraints for disordered moieties and anisotropic displacement parameters .
  • WinGX Suite: Processes diffraction data and validates hydrogen-bonding patterns (e.g., R-factor < 0.05) .
  • Graph Set Analysis: Identifies recurring hydrogen-bond motifs (e.g., D(2) chains) to confirm packing stability .

Q. How does the chloroacetyl group influence the compound’s bioactivity?

  • Methodological Answer: The chloroacetyl moiety forms covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites. Computational docking (AutoDock Vina) predicts binding modes, while MD simulations (GROMACS) assess stability. For example, IC50_{50} values of 2.1 µM were reported against Helicase X due to irreversible inhibition .

Q. How can researchers resolve contradictions in reported solubility data?

  • Methodological Answer: Discrepancies often arise from solvent polarity or impurities. A standardized protocol includes:

  • Saturation Shake-Flask Method: Measure solubility in DMSO, methanol, and water at 25°C.
  • HPLC-UV Quantification: Detects impurities affecting solubility (limit: 0.1% w/w).
  • Thermodynamic Modeling: COSMO-RS predicts solubility trends based on molecular charge distribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

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